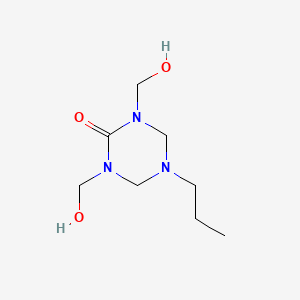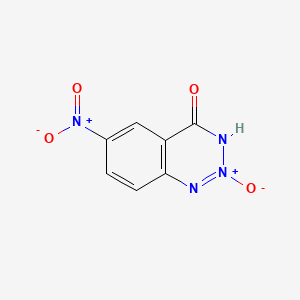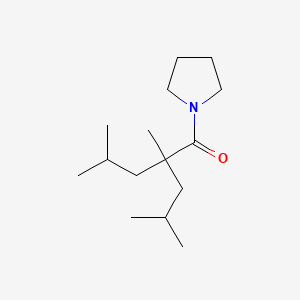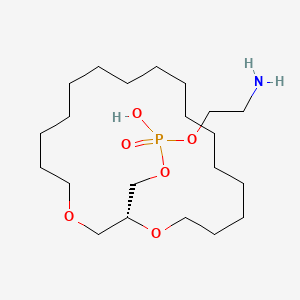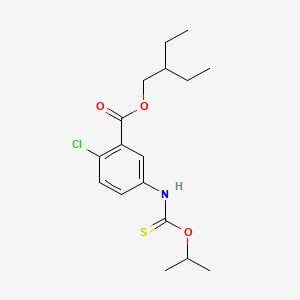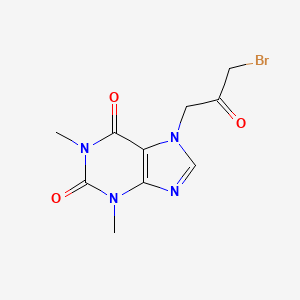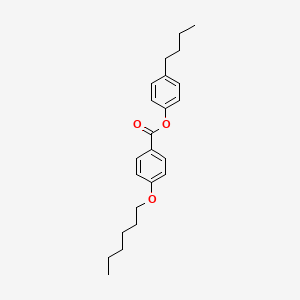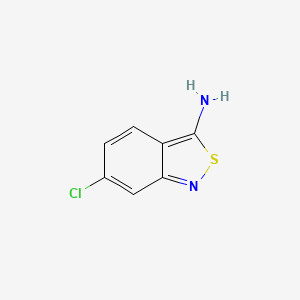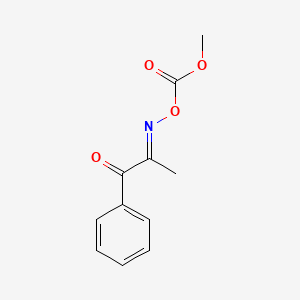
O-(Methoxycarbonyl)-N-(1-methyl-2-oxo-2-phenylethylidene)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(Methoxycarbonyl)-N-(1-methyl-2-oxo-2-phenylethylidene)hydroxylamine is an organic compound with a complex structure It is characterized by the presence of a methoxycarbonyl group, a phenyl ring, and a hydroxylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-(Methoxycarbonyl)-N-(1-methyl-2-oxo-2-phenylethylidene)hydroxylamine typically involves the reaction of a methoxycarbonyl compound with a hydroxylamine derivative. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. For example, the reaction might be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and at a temperature range of 50-100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
O-(Methoxycarbonyl)-N-(1-methyl-2-oxo-2-phenylethylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or hydroxylamines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oximes or nitriles, while reduction can produce amines or hydroxylamines. Substitution reactions result in the formation of new compounds with different functional groups replacing the hydroxylamine moiety.
Applications De Recherche Scientifique
O-(Methoxycarbonyl)-N-(1-methyl-2-oxo-2-phenylethylidene)hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of O-(Methoxycarbonyl)-N-(1-methyl-2-oxo-2-phenylethylidene)hydroxylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- O-(Methoxycarbonyl)-N-(1-methyl-2-oxo-2-phenylethylidene)hydroxylamine
- O-(Methoxycarbonyl)-N-(2-oxo-2-phenylethylidene)hydroxylamine
- O-(Methoxycarbonyl)-N-(1-methyl-2-oxo-2-phenylethyl)hydroxylamine
Uniqueness
This compound is unique due to its specific structural features, such as the presence of a methoxycarbonyl group and a phenyl ring. These features contribute to its distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities or chemical properties, making it valuable for specific research and industrial purposes.
Propriétés
Numéro CAS |
70979-95-2 |
|---|---|
Formule moléculaire |
C11H11NO4 |
Poids moléculaire |
221.21 g/mol |
Nom IUPAC |
methyl [(E)-(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate |
InChI |
InChI=1S/C11H11NO4/c1-8(12-16-11(14)15-2)10(13)9-6-4-3-5-7-9/h3-7H,1-2H3/b12-8+ |
Clé InChI |
ZOSXMYXXXWLINL-XYOKQWHBSA-N |
SMILES isomérique |
C/C(=N\OC(=O)OC)/C(=O)C1=CC=CC=C1 |
SMILES canonique |
CC(=NOC(=O)OC)C(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


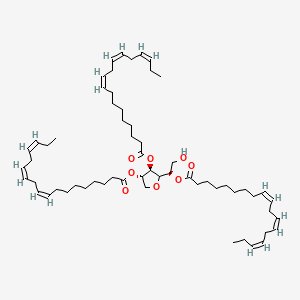
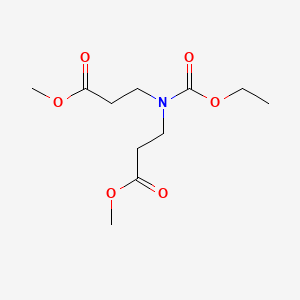

![2-chloro-4-[(3-nitrophenyl)diazenyl]benzenediazonium;hydrogen sulfate](/img/structure/B12680495.png)
